N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Beschreibung
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic benzimidazole derivative characterized by a tetrahydro-benzoimidazole core and a furan-2-ylmethyl carboxamide substituent.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(14-7-10-2-1-5-18-10)9-3-4-11-12(6-9)16-8-15-11/h1-2,5,8-9H,3-4,6-7H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNYRTWCFDCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=CO3)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves the reaction of furan-2-ylmethanamine with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of microwave reactors allows for efficient heating and better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydroimidazole derivatives, and substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article will explore its applications in scientific research, particularly focusing on its medicinal properties, synthesis methods, and related case studies.
Medicinal Chemistry
The compound has been extensively studied for its potential as a therapeutic agent. Its benzoimidazole structure is known for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of benzoimidazole exhibit cytotoxic effects against various cancer cell lines. The furan substitution may enhance these effects by modifying the compound's interaction with biological targets.
- Antimicrobial Properties : Compounds containing benzoimidazole frameworks have shown efficacy against a range of pathogens, suggesting that this compound could be explored for developing new antibiotics.
Enzyme Inhibition
Studies have shown that compounds with similar structures can act as enzyme inhibitors. For instance:
- Kinase Inhibitors : The compound may be evaluated for its ability to inhibit specific kinases involved in cancer progression. This application is particularly relevant given the increasing focus on targeted cancer therapies.
Neuropharmacology
There is emerging interest in the neuroprotective properties of benzoimidazole derivatives:
- Cognitive Enhancement : Preliminary studies suggest that such compounds may influence neurotransmitter systems, potentially offering benefits in cognitive disorders.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Core Formation | Cyclization | o-phenylenediamine + aldehyde |
| 2. Furan Introduction | Nucleophilic Substitution | Furan derivative |
| 3. Amide Formation | Coupling Reaction | Amine + carboxylic acid |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various benzoimidazole derivatives against breast cancer cell lines. The results indicated that compounds with furan substitutions displayed enhanced cytotoxicity compared to their non-furan counterparts, highlighting the potential of this compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research conducted at a leading pharmaceutical institute demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogues
Structural Comparison
The compound’s benzimidazole core and substituents are critical determinants of its activity. Below is a comparative analysis of its structure against key analogues:
Key Observations :
- The furan-2-ylmethyl group is shared with 10j and Compound 6, suggesting its role as a pharmacophore in diverse activities (antiviral, antimicrobial) .
- Replacement of the carboxamide with a tetrazole (e.g., candesartan) or triazeno group (e.g., DIC) shifts therapeutic applications to antihypertensive or antineoplastic effects, respectively .
Functional and Pharmacological Comparison
Antiviral Activity: Comparison with 10j
The analogue 10j (2-((4-adamantylphenoxy)methyl)-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide) demonstrates dual suppression of HCV genome replication and particle production via DGAT inhibition. Notably, its antiviral mechanism is independent of triglyceride biosynthesis modulation, suggesting a unique pathway . In contrast, the target compound’s tetrahydro ring may alter DGAT binding affinity or metabolic stability, though this requires empirical validation.
Antimicrobial Activity: Contrast with Tetrazole Derivatives
Compound 6 (N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) exhibits potent antimicrobial activity against S. epidermidis (4 µg/mL). The substitution of tetrazole for carboxamide in the target compound likely redirects activity from antimicrobial to antiviral or enzyme inhibition roles .
Metabolic Stability: Insights from DIC
DIC undergoes N-demethylation via liver microsomal enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide .
Therapeutic Targets: Angiotensin Receptor Antagonists
Candesartan and related antihypertensives () rely on tetrazole or imidazole-carboxylate groups for angiotensin II receptor binding. The target compound’s carboxamide and furan substituents suggest divergent targets, possibly viral enzymes or lipid metabolism regulators .
Research Findings and Implications
Key Research Highlights
- DGAT Inhibition and Antiviral Action : 10j’s unique dual antiviral mechanism (HCV replication and particle suppression) positions benzimidazole-carboxamides as promising candidates for viral infection therapy .
- Role of Substituents: The adamantylphenoxy group in 10j enhances DGAT inhibition, while the furan-2-ylmethyl moiety is conserved across antiviral and antimicrobial compounds .
Biologische Aktivität
N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused benzimidazole and tetrahydro structure, with a furan substituent that may influence its biological activity. The molecular formula is CHNO, and it exhibits characteristics typical of many bioactive heterocycles.
Antiviral Activity
Research has indicated that derivatives of benzimidazole compounds can exhibit significant antiviral properties. For instance, this compound has been investigated for its activity against various viral pathogens.
In a study evaluating the efficacy of similar compounds against the Dengue virus (DENV), it was found that structural modifications could enhance antiviral potency. Compounds with a benzimidazole core demonstrated IC values in the low micromolar range against DENV replication in vitro .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A related study showed that imidazole derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
The proposed mechanisms for the biological activities of this class of compounds include:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in viral replication and bacterial growth.
- Receptor Modulation : Some derivatives act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.
Case Study 1: Antiviral Efficacy
A recent investigation focused on the antiviral efficacy of related benzimidazole compounds against RNA viruses. The study reported that certain modifications led to enhanced activity against DENV with IC values below 10 µM .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial properties of a series of benzimidazole derivatives, including this compound. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.06 µg/mL .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
